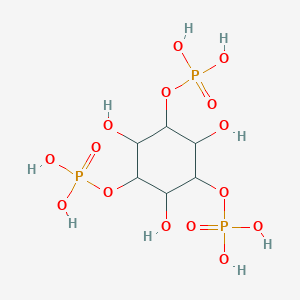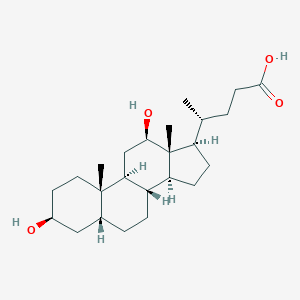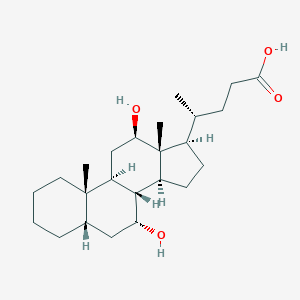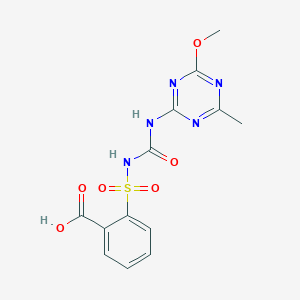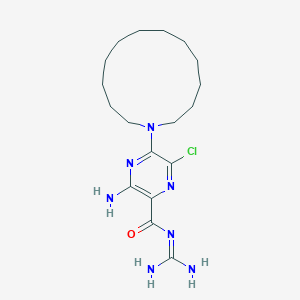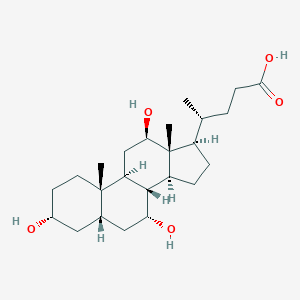
3,6-Bis(decyl)phthalonitrile
Vue d'ensemble
Description
3,6-Bis(decyl)phthalonitrile is a chemical compound with the molecular formula C28H44N2 and a molecular weight of 408.68 . It is used for proteomics research .
Synthesis Analysis
The synthesis of 3,6-Bis(decyl)phthalonitrile involves a multi-step reaction . The first step involves the use of 2,6-dimethylpyridine and dichloromethane in an inert atmosphere at temperatures ranging from -20 to 20 °C for 14 hours . The second step involves the use of lithium chloride, potassium phosphate, and (1,1’-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in tetrahydrofuran for 10 hours at 20 °C in an inert atmosphere, followed by reflux .Molecular Structure Analysis
The molecular structure of 3,6-Bis(decyl)phthalonitrile is represented by the formula C28H44N2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3,6-Bis(decyl)phthalonitrile have been described in the synthesis analysis section above .Applications De Recherche Scientifique
Synthesis and Characterization of Phthalocyanines :
- Phthalonitriles like 3,6-Bis(decyl)phthalonitrile are precursors for the synthesis of phthalocyanines. These compounds exhibit unique properties like discotic liquid crystal behavior, which are of interest in materials science (McKeown, Chambrier, & Cook, 1990).
- Different synthetic pathways to obtain 3,6-disubstituted phthalonitriles have been explored, leading to various phthalocyanine derivatives with applications in near-infrared absorption and as precursors for highly substituted phthalocyanine derivatives (Heeney et al., 2013).
Photophysicochemical and Biological Properties :
- Novel phthalonitriles have been studied for their potential in photodynamic and sonophotodynamic therapies. These therapies are significant in the medical field for treating infectious diseases. Phthalocyanine derivatives show high singlet quantum yields, making them effective for these therapies (Farajzadeh et al., 2021).
Spectroscopic and Computational Studies :
- Specific phthalonitriles have been synthesized and characterized, with studies focusing on their molecular structure and potential applications in chemical science. These compounds can react to form novel synthetic pathways and exhibit unique properties (Hasan & Shalaby, 2016).
High-Temperature Applications :
- Phthalonitrile polymers derived from 3,6-Bis(decyl)phthalonitrile exhibit high thermal and thermo-oxidative stabilities, making them suitable for high-temperature applications. Such polymers have potential uses in aerospace and other industries requiring materials with high thermal resistance (Wang et al., 2018).
Safety And Hazards
The safety data sheet for phthalonitrile indicates that it may form combustible dust concentrations in air and is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of inhalation, skin contact, or ingestion, immediate medical attention is required .
Orientations Futures
Phthalonitrile resins, which include 3,6-Bis(decyl)phthalonitrile, have shown potential applications in the electronics field due to their unique properties such as low dielectric loss, a densely cross-linked network, an abundant polyaromatic structure, high thermal stability, and mechanical properties . Future research will likely focus on improving the solubility and processibility of these resins, as well as exploring new functions and applications for electronic devices .
Propriétés
IUPAC Name |
3,6-didecylbenzene-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44N2/c1-3-5-7-9-11-13-15-17-19-25-21-22-26(28(24-30)27(25)23-29)20-18-16-14-12-10-8-6-4-2/h21-22H,3-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZGQEHPKNNPFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=C(C(=C(C=C1)CCCCCCCCCC)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397415 | |
| Record name | 3,6-BIS(DECYL)PHTHALONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Bis(decyl)phthalonitrile | |
CAS RN |
119931-48-5 | |
| Record name | 3,6-BIS(DECYL)PHTHALONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








